molecular formula C11H9NO4S B11865173 Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate CAS No. 259150-06-6

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate

Katalognummer: B11865173
CAS-Nummer: 259150-06-6
Molekulargewicht: 251.26 g/mol
InChI-Schlüssel: IQMMYDZZHCJKJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate at room temperature. The resulting product is then hydrolyzed to obtain the desired compound . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are irradiated in the presence of triethylamine in dimethyl sulfoxide at 130°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: Produces ethyl 6-aminobenzo[b]thiophene-2-carboxylate.

    Reduction of the carboxylate group: Produces ethyl 6-nitrobenzo[b]thiophene-2-methanol.

    Substitution reactions: Produce various substituted benzothiophene derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzothiophene derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

259150-06-6

Molekularformel

C11H9NO4S

Molekulargewicht

251.26 g/mol

IUPAC-Name

ethyl 6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3

InChI-Schlüssel

IQMMYDZZHCJKJX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.